molecular formula C19H20F2N2O B1327366 3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-51-1

3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327366
CAS No.: 898762-51-1
M. Wt: 330.4 g/mol
InChI Key: FPLGMFQCOGVLFB-UHFFFAOYSA-N
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Description

3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O. It is characterized by the presence of two fluorine atoms and a piperazine ring attached to a benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone
  • 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone
  • 3,5-Difluoro-2’-(4-ethylpiperazinomethyl) benzophenone

Uniqueness

3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific positioning of the fluorine atoms and the piperazine ring. This unique structure imparts distinct chemical and

Properties

IUPAC Name

(3,5-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLGMFQCOGVLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643901
Record name (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-51-1
Record name (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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